Bicyclo[3.2.0]heptane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
278-07-9 |
|---|---|
Molecular Formula |
C7H12 |
Molecular Weight |
96.17 g/mol |
IUPAC Name |
bicyclo[3.2.0]heptane |
InChI |
InChI=1S/C7H12/c1-2-6-4-5-7(6)3-1/h6-7H,1-5H2 |
InChI Key |
AWYMFBJJKFTCFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC2C1 |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 3.2.0 Heptane and Its Derivatives
Cycloaddition-Based Syntheses of Bicyclo[3.2.0]heptane Skeletons
Cycloaddition reactions, particularly [2+2] cycloadditions, represent the most direct and widely employed strategy for assembling the this compound core. rsc.orgrsc.orgresearchgate.net These reactions involve the formation of the characteristic four-membered ring by joining two double-bond-containing components.
Photochemical [2+2] cycloaddition is a powerful and efficient method for constructing the strained cyclobutane (B1203170) ring of the this compound system. This approach typically involves the photoexcitation of a substrate, which then undergoes cycloaddition with another unsaturated component.
A classic example is the photochemical reaction between 2-cyclopenten-1-one (B42074) and a vinyl compound, such as vinyl acetate, to form the bicyclic framework. The reaction is usually conducted with a medium-pressure mercury lamp. Subsequent modifications of the resulting functional groups can then yield desired derivatives like this compound-2,6-dione.
Recent advancements have focused on developing more controlled and selective photochemical methods. For instance, organophotoredox catalysis has been successfully applied to the stereoselective synthesis of highly substituted bicyclo[3.2.0]heptanes. mdpi.comnih.gov In one study, an anion radical [2+2] photocycloaddition of aryl bis-enone derivatives was mediated by the organic dye Eosin Y and promoted by LiBr under visible light irradiation. mdpi.comnih.govresearchgate.net The use of chiral oxazolidinone auxiliaries attached to the bis-enone substrates allowed for the synthesis of enantioenriched this compound products. mdpi.comnih.gov The reaction proceeds through a syn-closure pathway, yielding cis-anti diastereoisomers as the major products. mdpi.comnih.gov
The efficiency of these photocycloadditions can be influenced by various reaction parameters, including the light source, reaction time, and catalyst loading. A screening of conditions for the photocycloaddition of a symmetric unsaturated aryl diketone showed that both yield and diastereoselectivity could be optimized by adjusting these factors. unimi.it
Table 1: Effect of Reaction Conditions on the Photocycloaddition of Aryl Diketone 1 unimi.it Reaction catalyzed by Eosin Y in acetonitrile (B52724) with LiBr and iPr2NEt.
| Entry | Light Source | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Green LEDs | 14 | 30 | 84:15 |
| 2 | Green LEDs | 2 | 51 | 93:7 |
| 3 | CFL Lamp | 2 | 52 | 92:8 |
This photochemical approach is not only limited to carbocycles; it has also been used to synthesize heterocyclic analogues such as 3-azabicyclo[3.2.0]heptanes. acs.org
Thermal [2+2] cycloadditions provide an alternative to photochemical methods for constructing the this compound skeleton. researchgate.net A notable example is the cycloaddition of dichloroketene (B1203229), generated in situ, with cyclopentadiene. This reaction yields a 7,7-dichloro-bicyclo[3.2.0]heptan-6-one derivative with 78% regioselectivity. The parent ketone can then be obtained through reductive dehalogenation using activated zinc.
A thermally-induced intramolecular [2+2] cycloaddition of allene-methylenecyclopropanes has also been developed. rsc.org This method allows for the rapid construction of complex, nitrogen-containing spiro[this compound-6,1′-cyclopropane] derivatives in excellent yields without the need for a catalyst or additive. rsc.org Control experiments and DFT calculations suggest that this reaction proceeds through a stepwise mechanism involving a seven-membered ring intermediate. rsc.org In some synthetic campaigns, thermal [2+2] cycloadditions have proven more successful than their photochemical counterparts, leading to the efficient synthesis of the desired bicyclic core after appropriate functionalization. researchgate.net
Intramolecular [2+2] cycloaddition is arguably the most direct strategy for accessing highly functionalized this compound systems. rsc.orgrsc.org This approach involves a single molecule containing two reactive alkene moieties that cyclize to form the fused ring system.
Both photochemical and thermal methods can be applied in an intramolecular fashion. A two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes utilizes an intramolecular [2+2]-photochemical cyclization as the key step. acs.org Similarly, transition metal catalysis can facilitate these reactions. A copper/BINAP complex under visible light irradiation has been used to catalyze an intramolecular [2+2] cycloaddition, affording bicyclo[3.2.0]heptanes in high yields (up to 98%) and with excellent diastereoselectivity (>20:1 dr). acs.org The use of a cost-effective copper catalyst makes this method particularly attractive. acs.org
Thermally-induced intramolecular [2+2] cycloadditions have also been reported, such as the reaction of allene-methylenecyclopropanes to build spiro-fused this compound heterocycles. rsc.org These intramolecular strategies are central to the synthesis of complex natural products, where controlling the stereochemistry of the bicyclic core is crucial. researchgate.net
Ring Contraction and Expansion Strategies for this compound Formation
Besides cycloadditions, the formation of the this compound skeleton can be achieved through ring expansion or contraction of suitable precursors. researchgate.net These rearrangement strategies provide alternative synthetic routes, particularly when direct cycloaddition is challenging.
One ring contraction approach involves the Wolff rearrangement of a bicyclo[3.3.0]octane system. acs.orgnih.gov This strategy was employed in the synthesis of the functionalized bicyclic core of humilisin E, a diterpenoid natural product. acs.orgnih.gov By constructing the larger bicyclo[3.3.0]octane ring system first and then contracting it to the desired this compound, issues with stereocontrol encountered in other routes were successfully avoided. acs.orgnih.gov Another ring-contraction method is the quasi-Favorskii rearrangement of α,α-dichlorocyclobutanols, which yields cyclopropane (B1198618) structures. researchgate.net
Conversely, ring expansion strategies can also be utilized. A Lewis acid-mediated ring expansion of cyclobutanones serves as a key step in a synthetic route to 2-substituted 1,3-cycloheptanediones. researchgate.net More directly related to the target scaffold, the expansion of this compound derivatives themselves represents an alternative strategy for building larger ring systems. thieme-connect.de A well-established route to cycloheptane-1,3-dione (B75613) involves the [2+2] cycloaddition of dichloroketene with the silyl (B83357) enol ether of cyclopentanone (B42830) to form a this compound intermediate, which then undergoes a reductive ring expansion. researchgate.net
Transition Metal-Catalyzed Syntheses of this compound Systems
Transition metal catalysis offers a versatile and powerful platform for the synthesis of this compound systems, often enabling reactions that are otherwise difficult to achieve and providing high levels of selectivity. rsc.orgrsc.org Various metals, including palladium, copper, gold, ruthenium, and cobalt, have been employed. acs.orgrsc.orgtaltech.ee
Palladium catalysis has been used to synthesize this compound lactones from bicyclo[1.1.1]pentane carboxylic acids. rsc.orgnih.govrsc.org This diastereoselective method proceeds through a cascade of C–H activation and C–C cleavage processes. rsc.orgnih.govrsc.org The choice of ligand is critical; using a mono-N-protected amino acid (MPAA) ligand leads to arylated this compound lactones, while switching to a pyridone-amine ligand can produce non-arylated versions. rsc.orgrsc.orgnih.gov
Copper catalysis is also prominent, particularly in photocycloadditions. A stereoselective Cu(I)-catalyzed [2+2] photocycloaddition of a 1,6-diene was the key step in constructing a highly functionalized this compound derivative, a segment of the diterpene bielschowskysin. rsc.org More recently, a photoexcited copper/BINAP complex was shown to facilitate an efficient intramolecular [2+2] cycloaddition under visible light. acs.org
Other transition metals have also been successfully utilized:
Gold: Gold-catalyzed [2+2]-cyclization of various allenenes produces this compound derivatives in high yields (57-92%). taltech.ee
Ruthenium: Ruthenium complexes can catalyze the [2+2]-cyclization of allenenes with full diastereoselectivity. taltech.ee
Cobalt: Cobalt catalysts can be used to synthesize this compound ring systems from bis-enones via a [2+2]-cycloaddition. taltech.ee
Furthermore, combined catalysis systems, such as amine/transition metal catalysis, have been explored. These dual-catalyst systems can access stable this compound species, although they can sometimes lead to off-cycle catalyst cooperativity that limits product formation. diva-portal.orgdiva-portal.org
Radical-Mediated and Photoredox Catalyzed Routes to this compound Systems
Radical-mediated reactions, especially those initiated by photoredox catalysis, have emerged as a powerful tool for organic synthesis, including the formation of this compound frameworks. mdpi.commdpi.com These methods rely on the generation of highly reactive radical intermediates under mild conditions, often using visible light and a photosensitizer. mdpi.commdpi.com
A significant advancement in this area is the organophotoredox-catalyzed stereoselective synthesis of bicyclo[3.2.0]heptanes. mdpi.comnih.gov This method involves an anion radical [2+2] photocycloaddition of aryl bis-enone derivatives. mdpi.comnih.gov The reaction is typically catalyzed by an organic dye like Eosin Y in the presence of a Lewis acid (e.g., LiBr) and a sacrificial electron donor. mdpi.comunimi.it The process begins with the photoreduction of the bis-enone to generate a radical anion, which then undergoes an intramolecular radical cycloaddition to form the bicyclic radical anion, followed by oxidation to the final this compound product. mdpi.com
Table 2: Substrate Scope in Organophotoredox-Catalyzed [2+2] Photocycloaddition mdpi.comresearchgate.net Reaction of chiral aryl bis-enones catalyzed by Eosin Y with LiBr.
| Substrate Chiral Auxiliary | Yield (%) | Diastereomeric Ratio (cis-anti : trans-anti) |
| Oxazolidinone 4a | 70 | 65:35 |
| Oxazolidinone 4b | 62 | 62:38 |
The diastereoselectivity of these radical anion cycloadditions can be precisely controlled by tuning the reaction conditions, such as performing the reaction under batch versus flow conditions, allowing for the preferential formation of either cis or trans substituted products. unimi.it This methodology has also been extended to syntheses on a DNA-encoded library platform, using visible light-mediated energy transfer catalysis to prepare spiro[bicyclo[3.2.0]]heptane derivatives. nih.gov The use of heterogeneous photocatalysts, such as Eosin Y supported on silica, has also been explored to investigate the impact of the material support on the selectivity of the radical cyclization. mdpi.com
Diastereoselective and Enantioselective Synthesis of this compound Derivatives
The controlled synthesis of specific stereoisomers of this compound derivatives is a critical aspect of their application in various fields, including the synthesis of bioactive molecules. Methodologies that allow for high levels of diastereoselectivity and enantioselectivity are therefore of significant interest. These strategies often rely on intramolecular [2+2] cycloaddition reactions, where the stereochemical outcome is directed by chiral auxiliaries, chiral catalysts, or the inherent stereochemistry of the starting materials. rsc.orgtaltech.ee
Diastereoselective Synthesis
Diastereoselectivity in the formation of the this compound core can be achieved through several effective strategies, including photocycloadditions and metal-catalyzed rearrangements.
One prominent method involves the intramolecular [2+2] photocycloaddition of substituted trans-N-cinnamyl-N-allylamines. Irradiation of acidified acetone (B3395972) solutions of these substrates with a high-pressure mercury lamp yields 3-azabicyclo[3.2.0]heptanes with very high diastereoselectivity for the exo-aryl isomers. clockss.org This approach has been shown to produce the exo products with a diastereoselectivity of over 93%. clockss.org The two diastereomers, exo and endo, can be separated by crystallization with maleic acid. clockss.org
Another powerful strategy for diastereoselective synthesis involves palladium-catalyzed C(sp³)–H activation and C–C cleavage of bicyclo[1.1.1]pentane carboxylic acids. rsc.orgrsc.org This method allows for the synthesis of either all-syn arylated this compound lactones or non-arylated versions, with the outcome being controlled by the choice of ligand. rsc.orgrsc.orgrsc.org The use of a mono-N-protected amino acid (MPAA) ligand in the presence of aryl iodides leads to the arylated this compound lactones in a diastereoselective manner. rsc.orgrsc.org Conversely, switching to a pyridone-amine ligand in the absence of an aryl iodide yields the non-arylated this compound lactones. rsc.orgrsc.org
Ruthenium catalysis has also been demonstrated to be effective for the [2+2] cyclization of allenenes, affording this compound derivatives with complete diastereoselectivity. taltech.ee
A further example is the synthesis of bicyclo[3.2.0]hept-3-en-6-ones from 3-hydroxy-6-heptenoic acid. taltech.ee This reaction proceeds through an α,β-unsaturated ketene (B1206846) intermediate that undergoes intramolecular [2+2] cyclization to give the thermodynamically more stable product with high selectivity (96:4). taltech.ee
Table 1: Examples of Diastereoselective Synthesis of this compound Derivatives
| Starting Material | Reaction Type | Catalyst/Reagent | Product | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|
| trans-N-cinnamyl-N-allylamines | Intramolecular [2+2] photocycloaddition | hv, Acetone, H⁺ | exo-Aryl-3-azabicyclo[3.2.0]heptanes | >93:7 (exo:endo) | clockss.org |
| Bicyclo[1.1.1]pentane carboxylic acids / Aryl iodides | Pd-catalyzed C-H activation/C-C cleavage | Pd(OAc)₂, MPAA ligand | All-syn arylated this compound lactones | Diastereoselective | rsc.orgrsc.org |
| Bicyclo[1.1.1]pentane carboxylic acids | Pd-catalyzed C-H activation/C-C cleavage | Pd(OAc)₂, Pyridone-amine ligand | Non-arylated this compound lactones | Diastereoselective | rsc.orgrsc.org |
| Allenenes | [2+2] Cyclization | RuH₂Cl₂(PiPr₃)₂ | This compound derivatives | Complete diastereoselectivity | taltech.ee |
| 3-Hydroxy-6-heptenoic acid | Intramolecular [2+2] cyclization | - | Bicyclo[3.2.0]hept-3-en-6-one | 96:4 | taltech.ee |
Enantioselective Synthesis
The synthesis of enantioenriched this compound derivatives has been successfully achieved through several catalytic and auxiliary-controlled methods.
An organophotoredox-catalyzed approach has been developed for the enantioselective synthesis of bicyclo[3.2.0]heptanes via a radical anion [2+2] photocycloaddition. mdpi.com This method utilizes chiral oxazolidinone auxiliaries attached to aryl bis-enone substrates. The reaction is mediated by Eosin Y and promoted by LiBr under visible light irradiation, resulting in enantioenriched, highly substituted this compound derivatives. mdpi.com The cycloaddition proceeds through a syn-closure pathway, which favors the formation of cis-anti products. mdpi.com
Gold-catalyzed enantioselective [2+2] cyclization of allenenes represents another significant advancement. taltech.ee Using chiral ligands, this method provides access to optically active this compound derivatives with high enantiomeric excess (ee). For instance, with a specific phosphine (B1218219) ligand, ee values of up to 98% have been reported for certain substrates. taltech.ee
The use of enantiomerically pure starting materials also provides a reliable route to enantiopure this compound derivatives. For example, the [2+2] photocyclization of an optically active 3-cinnamyl-4-vinyloxazolidinone proceeds with very high diastereoselectivity to furnish an enantiomerically pure azathis compound. taltech.ee Similarly, PtCl₂-catalyzed cyclization of enantiopure enynes can yield the corresponding azabicyclo[3.2.0]heptanes with no loss of enantiopurity. taltech.ee
Table 2: Examples of Enantioselective Synthesis of this compound Derivatives
| Starting Material | Reaction Type | Catalyst/Reagent | Chiral Source | Product | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|---|---|
| Aryl bis-enones | Organophotoredox [2+2] photocycloaddition | Eosin Y, LiBr, iPr₂NEt, Green light | Chiral oxazolidinone auxiliary | Enantioenriched bicyclo[3.2.0]heptanes | Enantioenriched | mdpi.com |
| Allenenes | Gold-catalyzed [2+2] cyclization | Au-complex with chiral phosphine ligand | Chiral ligand | This compound derivatives | Up to 98% | taltech.ee |
| Enantiopure 3-cinnamyl-4-vinyloxazolidinone | [2+2] Photocyclization | hv | Chiral starting material | Enantiomerically pure azathis compound | Enantiomerically pure | taltech.ee |
| Enantiopure enynes | PtCl₂-catalyzed cyclization | PtCl₂ | Chiral starting material | Azabicyclo[3.2.0]heptanes | No change in enantiopurity | taltech.ee |
Reactivity and Reaction Mechanisms of Bicyclo 3.2.0 Heptane
Thermal Rearrangements of Bicyclo[3.2.0]heptane
The thermal behavior of this compound and its derivatives is characterized by a propensity to undergo rearrangements that relieve ring strain. These transformations often involve the cleavage and formation of carbon-carbon bonds, leading to isomeric structures.
Valence Isomerizations and Sigmatropic Rearrangements in this compound Systems
Valence isomerizations are pericyclic reactions that involve the reorganization of sigma (σ) and pi (π) bonds. In this compound systems, these rearrangements are driven by the release of strain energy associated with the four-membered ring.
One notable example is the thermal isomerization of bicyclo[3.2.0]hept-6-ene to (E,Z)-1,3-cycloheptadiene. acs.org Computational studies have shown that this process proceeds through a conrotatory ring opening with an activation barrier of 35 kcal/mol. acs.org The rearrangement of bicyclo[2.2.1]hepta-2,5-dienes to bicyclo[3.2.0]hepta-2,6-dienes can be considered a nih.govmdpi.com sigmatropic shift. thieme-connect.de Furthermore, stereochemical and kinetic studies of the nih.govmdpi.com carbon sigmatropic rearrangements of bicyclo[3.2.0]hept-2-enes suggest the involvement of transient diradical structures. researchgate.net These findings highlight the role of orbital symmetry and transition state stability in governing the course of these thermal transformations.
A cascade of mdpi.commdpi.com-sigmatropic rearrangements followed by a thermally induced formal [2+2] cycloaddition has been observed to create the this compound skeleton. thieme-connect.com
Retro-[2+2] Cycloadditions and Thermal Ring Opening Processes of this compound
The cyclobutane (B1203170) ring within the this compound framework is susceptible to thermal cleavage through a retro-[2+2] cycloaddition reaction. This process involves the breaking of two sigma bonds to form two new pi bonds, effectively opening the four-membered ring.
The thermal isomerization of tricyclo[4.1.0.0²,⁷]heptane and bicyclo[3.2.0]hept-6-ene has been studied, with the lowest-energy pathway for thermolysis of both structures proceeding through a (E,Z)-1,3-cycloheptadiene intermediate. acs.org The thermolysis of bicyclo[3.2.0]hept-6-ene to (E,Z)-1,3-cycloheptadiene via a conrotatory pathway has a calculated barrier of 35 kcal mol⁻¹. acs.org In contrast, the disrotatory pathway to (Z,Z)-1,3-cycloheptadiene has a higher barrier of 48 kcal mol⁻¹. acs.org
The mechanical activation of a this compound (BCH) mechanophore can lead to a formal retro [2+2] cycloaddition, resulting in the formation of bis-enones. nih.gov This ring-opening is reversible under photochemical conditions. nih.gov
Photochemical Transformations of this compound
Photochemical reactions provide an alternative pathway for the transformation of this compound and its derivatives, often leading to products that are not accessible through thermal means. These reactions are initiated by the absorption of light, which promotes the molecule to an electronically excited state with different reactivity.
Photochemical Rearrangements and Cycloreversions of this compound
The photochemical behavior of this compound systems is rich and varied, encompassing rearrangements and cycloreversion reactions. For instance, the irradiation of conjugated cycloheptadienes can induce a valence tautomerization to form bicyclo[3.2.0]heptenes. acs.org This photoisomerization provides a synthetic route to the this compound system. acs.org
The [2+2] photocycloaddition of aryl bis-enones is a method for synthesizing bicyclo[3.2.0]heptanes. mdpi.com This reaction can be promoted by photoredox catalysis. mdpi.com Similarly, the photochemical [2+2] cycloaddition of cyclopentenone derivatives is a key step in the synthesis of this compound-2,6-dione. The mechanical activation of a this compound mechanophore can lead to a retro [2+2] cycloaddition, and this process is photochemically reversible. acs.org
Irradiation of substituted bicyclo[3.2.0]heptan-2-ones can lead to Norrish type I cleavage, where the C1-C2 bond is broken, resulting in the formation of cyclobutenyl aldehydes. researchgate.net The outcome of these photochemical reactions can be influenced by the substitution pattern on the bicyclic framework. researchgate.net
Acid-Catalyzed and Electrophilic Reactions of this compound
The strained nature of the this compound ring system makes it susceptible to attack by acids and other electrophiles. These reactions often initiate a cascade of rearrangements, leading to profound skeletal reorganizations.
Carbocation Rearrangements and Skeletal Reorganizations of this compound
The generation of a carbocation on the this compound framework triggers a series of rearrangements driven by the desire to form a more stable carbocation and to relieve ring strain.
For example, the deamination of this compound-endo- and -exo-3-diazonium ions, generated from the corresponding amines, leads to the formation of 7-norbornanol in 16–30% yield. researchgate.net This rearrangement proceeds through sequential 2,3-hydride and 1,2-alkyl shifts. researchgate.net The study of bicyclo[3.2.0]heptyl and 7-norbornyl cations has been aided by the use of optically active and deuterium-labeled precursors. researchgate.net
Nucleophilic and Radical Reactions of this compound
The reactivity of this compound towards nucleophiles and radicals is a subject of significant interest in organic synthesis. The strained cyclobutane ring fused to a cyclopentane (B165970) ring dictates the regioselectivity and stereoselectivity of these reactions.
Nucleophilic Reactions:
Nucleophilic attack on this compound derivatives often occurs at specific carbon centers, influenced by the substitution pattern and the nature of the nucleophile. For instance, in derivatives like 2-oxabicyclo[3.3.0]oct-6-en-3-one, which shares a similar bicyclic core, bromonium ions formed during bromination are selectively attacked by nucleophiles at the C-7 position. This high selectivity is attributed to the conformational preferences of the adjacent ketone or lactone ring in the intermediate bromonium ion. rsc.org Similarly, acid-catalyzed ring cleavages of epoxides derived from bicyclo[3.2.0]hept-2-en-6-one also exhibit marked selectivity. rsc.org
In other instances, the terminal bromide of certain this compound-containing polymers has been shown to be highly susceptible to nucleophilic attack, as demonstrated by "click" reactions with thiophenols. nih.gov The presence of functional groups can direct nucleophilic addition. For example, the nitrogen atom in the amine group of 4-Oxaspiro[this compound-6,1'-cyclopentane]-7-amine can participate in nucleophilic substitution reactions.
Radical Reactions:
Free radical reactions of this compound primarily involve hydrogen abstraction from the methylene (B1212753) groups of the cyclopentane ring. rsc.orgrsc.org Electron paramagnetic resonance (e.p.r.) spectroscopy has been instrumental in observing the formation of bicyclo[3.2.0]heptan-2-yl radicals. rsc.orgrsc.org These radicals can subsequently undergo rearrangement through a stereoelectronically allowed β-scission to form 2-(cyclopent-2-enyl)ethyl radicals. rsc.orgrsc.org Unlike some other cyclobutane systems, this compound undergoes normal hydrogen abstraction with bromine atoms, and no SH2 reaction has been detected. rsc.orgrsc.org
The stereoselective synthesis of bicyclo[3.2.0]heptanes can be achieved via an anion radical [2+2] photocycloaddition of aryl bis-enone derivatives. mdpi.com In this organophotoredox-catalyzed process, a bicyclic radical intermediate is formed through an intramolecular radical attack, which is then oxidized to the final this compound product. mdpi.com
Table 1: Summary of Nucleophilic and Radical Reactions of this compound Derivatives
| Reaction Type | Substrate/Derivative | Reagent/Condition | Key Observation |
|---|---|---|---|
| Nucleophilic Attack | Bromonium ion of 2-oxabicyclo[3.3.0]oct-6-en-3-one | Nucleophiles | Selective attack at C-7. rsc.org |
| Nucleophilic Attack | Epoxide of bicyclo[3.2.0]hept-2-en-6-one | Acid catalysis | Marked selectivity in ring cleavage. rsc.org |
| Nucleophilic "Click" Reaction | Polymer with terminal bromide | Thiophenols | High susceptibility to nucleophilic attack. nih.gov |
| Radical Hydrogen Abstraction | This compound | Free radicals | Abstraction from methylene groups of the C5 ring. rsc.orgrsc.org |
| Radical Rearrangement | Bicyclo[3.2.0]heptan-2-yl radical | - | β-scission to 2-(cyclopent-2-enyl)ethyl radicals. rsc.orgrsc.org |
| Radical [2+2] Photocycloaddition | Aryl bis-enone derivatives | Eosin Y, LiBr, visible light | Stereoselective synthesis of bicyclo[3.2.0]heptanes. mdpi.com |
Strain-Release Driven Reactivity in this compound
The inherent ring strain in the this compound framework is a significant driving force for a variety of chemical transformations. This strain energy can be harnessed to facilitate reactions that lead to the formation of more stable products.
One of the most prominent examples of strain-release driven reactivity is the ring-opening of the cyclobutane portion of the molecule. This can be initiated by various means, including thermal, photochemical, or chemical methods. For instance, the mechanochemical activation of a this compound (BCH) mechanophore embedded in a polymer chain leads to a retro [2+2] cycloaddition, opening the four-membered ring to produce reactive bis-enones. nih.gov This process results in a significant local elongation of the polymer chain. nih.gov The resulting bis-enones are susceptible to conjugate additions under mild conditions. nih.gov Notably, this ring-opening can be reversible under photochemical conditions, allowing for the regeneration of the original this compound structure. nih.gov
The ring-opening of this compound derivatives can also be achieved through other chemical transformations. For example, treatment of a this compound lactone with boron tribromide (BBr₃) can lead to the unexpected cleavage of the cyclobutane ring to produce a γ-lactone. rsc.orgrsc.org Furthermore, the ring-opening of a γ-lactone in a this compound lactone derivative can yield a tri-substituted cyclobutane derivative under hydrolysis and substitution conditions. rsc.orgrsc.org
The rearrangement of bicyclo[2.2.1]heptane ring systems, such as norbornenes, using titanocene (B72419) alkylidene complexes can lead to the formation of this compound enol ethers. caltech.edu This rearrangement involves the cleavage of the bicyclo[2.2.1]heptane ring system, driven by the release of strain. caltech.edu
Table 2: Examples of Strain-Release Driven Reactions of this compound
| Reaction | Substrate | Conditions/Reagents | Product(s) |
|---|---|---|---|
| Mechanochemical Ring-Opening | This compound mechanophore in a polymer | Mechanical force (sonication) | Bis-enones. nih.gov |
| Photochemical Ring-Closure | Bis-enones | Visible light | This compound. nih.gov |
| Chemical Ring-Opening | This compound lactone | Boron tribromide (BBr₃) | γ-lactone. rsc.orgrsc.org |
| Chemical Ring-Opening | γ-lactone in this compound lactone | Hydrolysis and substitution | Tri-substituted cyclobutane. rsc.orgrsc.org |
| Rearrangement | Ester-substituted norbornenes | Titanocene alkylidene complex | This compound enol ethers. caltech.edu |
Computational and Theoretical Studies on Bicyclo 3.2.0 Heptane
Quantum Mechanical Investigations of Bicyclo[3.2.0]heptane Electronic Structure
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of this compound and its derivatives. These studies have been pivotal in understanding the outcomes of various chemical reactions. For instance, in the organophotoredox-catalyzed stereoselective synthesis of bicyclo[3.2.0]heptanes, DFT calculations have provided valuable mechanistic insights. mdpi.com They have been used to assess the absolute configuration of the resulting chiral products and to validate proposed reaction pathways. mdpi.com The agreement between theoretical predictions and experimental results lends strong support to the proposed mechanisms, such as a syn-closure pathway in certain [2+2] photocycloaddition reactions. mdpi.comresearchgate.net
Furthermore, quantum chemical calculations are employed to predict spectroscopic properties, such as nuclear magnetic resonance (NMR) chemical shifts and coupling constants. This theoretical validation of experimental data confirms the reliability of the computational models in describing the electronic environment of the bicyclic system. Molecular orbital calculations, a key component of these quantum mechanical investigations, reveal the distribution of electrons within the molecule, offering insights into its reactivity patterns.
Molecular Dynamics and Conformational Analysis of this compound
The conformational landscape of this compound is a critical determinant of its reactivity and physical properties. Computational methods, including molecular mechanics and molecular dynamics simulations, have been employed to explore the conformational preferences of this bicyclic system.
Studies have shown that the this compound core has an intrinsic preference for a boat-like conformation. nih.gov This preference is largely unaffected by various substitution patterns, highlighting the conformational rigidity of the scaffold. nih.gov The most stable conformation is the endo-form, which possesses Cs symmetry. stackexchange.com In this conformation, both the cyclobutane (B1203170) and cyclopentane (B165970) rings adopt an envelope form, with the methylene (B1212753) group of the cyclopentane ring bent towards the cyclobutane moiety. stackexchange.com The exo conformation is less stable. stackexchange.com
Electron diffraction studies, in conjunction with molecular mechanics (MM2) calculations, have provided detailed geometric parameters for the dominant endo conformation of bicyclo[3.2.0]heptan-6-one, a closely related derivative. These studies indicate that the four-membered ring is planar, while the five-membered ring exhibits specific C-C bond lengths. Molecular dynamics simulations can further be used to model the influence of solvent on the kinetics of reactions involving the this compound framework.
| Conformer | Symmetry | Relative Stability | Ring Conformations |
| endo | Cs | Most stable | Cyclobutane: envelope; Cyclopentane: envelope |
| exo | C1 | Less stable | Distorted |
| Twisted | C2 | Least stable | Twisted |
This table summarizes the conformational analysis of this compound based on computational studies. stackexchange.com
Theoretical Prediction of this compound Reactivity and Reaction Pathways
Theoretical calculations have proven invaluable in predicting the reactivity of this compound and its derivatives, as well as in elucidating the mechanisms of their reactions. DFT calculations are frequently used to map potential energy surfaces, identify transition states, and calculate activation barriers for various transformations.
For instance, in the context of [2+2] photocycloaddition reactions to form bicyclo[3.2.0]heptanes, computational analyses have confirmed that the reaction proceeds via a syn-closure pathway, leading to the formation of cis-anti products. mdpi.comresearchgate.net These theoretical models have been crucial in understanding the stereochemical outcomes of such reactions. mdpi.com
Theoretical studies have also explored various sigmatropic rearrangements of bicyclo[3.2.0]heptene systems. For example, DFT calculations have been used to investigate the feasibility of nickel(0)-promoted mdpi.commdpi.com sigmatropic shifts to form bicyclo[2.2.1]hept-2-enes, predicting that transition metal intervention can lower the reaction barrier and alter the stereoselectivity. researchgate.net Furthermore, computational studies have examined the thermal rearrangements of bicyclo[3.2.0]hept-2-ene derivatives, analyzing the transient diradical intermediates and predicting the preferred reaction pathways based on the stability of these intermediates. ulaval.ca The photochemical [2+2] cycloaddition reactions of 4-hydroxycyclopent-2-enone derivatives with various alkenes have also been studied, with computations helping to understand the factors influencing the product distribution. researchgate.net
Strain Energy Calculations and Analysis in this compound Skeletons
The fused ring system of this compound inherently possesses ring strain, a key factor influencing its stability and reactivity. Computational methods provide a means to quantify this strain energy.
Various computational approaches, including electronic structure calculations, are used to determine the strain energy of cyclic and polycyclic molecules. One method involves comparing the computed heat of formation with that of a strain-free reference compound. For this compound, the calculated strain energy is approximately 30.5-31.6 kcal/mol. mdpi.com This value is significant and indicates a considerable amount of stored potential energy, which can drive reactions that lead to less strained products. For comparison, the strain energy of bicyclo[2.2.1]heptane is significantly lower. The strain in the this compound skeleton arises from a combination of angle strain in the four-membered ring and torsional strain.
| Computational Method | Calculated Strain Energy (kcal/mol) |
| Method 1 | 30.5 |
| Method 2 | 31.1 |
| Method 3 | 30.2 |
| Method 4 | 30.6 |
| Method 5 | 31.6 |
This table presents the calculated strain energies for this compound using different computational methods, highlighting the general consensus on its significant strain. mdpi.com
Application of Frontier Molecular Orbital Theory to this compound Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding and predicting the outcome of chemical reactions, particularly pericyclic reactions which are common in the chemistry of this compound. numberanalytics.comwikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. ucsb.edu
The formation of the this compound skeleton often involves cycloaddition reactions, such as the [2+2] photocycloaddition. The feasibility and stereochemical course of these reactions can be rationalized using FMO theory. The Woodward-Hoffmann rules, which are themselves grounded in the principles of orbital symmetry, provide predictions for the outcomes of pericyclic reactions and are closely related to FMO theory. wikipedia.org
For example, in a [2+2] photocycloaddition, the excitation of one reactant promotes an electron to a higher energy orbital, changing the orbital symmetry requirements for the reaction to proceed in a concerted manner. FMO theory helps to visualize how the orbitals of the reactants interact in the transition state, explaining why certain cycloadditions are photochemically allowed while being thermally forbidden. The application of FMO theory provides a qualitative understanding that complements the quantitative results obtained from more rigorous quantum mechanical calculations.
Stereochemical Aspects of Bicyclo 3.2.0 Heptane Chemistry
Chirality and Stereoisomerism in Bicyclo[3.2.0]heptane Derivatives
The inherent structure of this compound, with its fused five- and four-membered rings, gives rise to a conformationally rigid framework. nih.gov This rigidity is a key factor in the stereochemical outcomes of reactions involving this scaffold. The this compound core generally favors a boat-like conformation, a preference that is largely maintained even with various substitution patterns. nih.govresearchgate.net This conformational locking is particularly valuable in medicinal chemistry for the spatial and directional fixation of pharmacophoric groups. nih.govresearchgate.net
The introduction of substituents onto the this compound skeleton can generate multiple stereocenters, leading to a variety of stereoisomers. For instance, the [2+2] photocycloaddition of aryl bis-enone derivatives can theoretically produce up to 16 different stereoisomers due to the formation of four new stereocenters. mdpi.com However, in practice, a high degree of stereoselectivity is often observed, with only a limited number of diastereomers being formed. mdpi.com
The specific arrangement of atoms around the chiral centers is designated using the Cahn-Ingold-Prelog priority rules. For example, the stereochemistry of 7-chloro-3-methyl-bicyclo[3.2.0]hept-2-en-6-one is specified as (1alpha,5alpha,7beta), indicating the spatial orientation of the substituents. ontosight.ai The synthesis of syn and anti 4-N-Boc-aminothis compound-1-carboxylic acids demonstrates how the placement of substituents in pseudo-equatorial or pseudo-axial positions leads to conformationally locked molecules. nih.gov
The preparation of this compound-2-endo,7-endo-diols from bicyclo[3.2.0]hept-3-en-6-ones provides a route to a family of 1,3-diols with a chiral and rigid backbone. nih.gov This highlights the potential of the this compound framework in creating structurally defined chiral molecules.
Stereochemical Control and Selectivity in this compound Syntheses
Achieving stereochemical control is a central theme in the synthesis of this compound derivatives. Various strategies have been developed to influence the stereochemical outcome of reactions, leading to the selective formation of desired isomers.
One of the most common methods for constructing the this compound skeleton is the [2+2] cycloaddition reaction. taltech.ee These reactions can be induced photochemically, thermally, or through metal catalysis. taltech.ee The stereoselectivity of these cycloadditions is often high. For example, the organophotoredox-catalyzed stereoselective synthesis of bicyclo[3.2.0]heptanes via an anion radical [2+2] photocycloaddition of aryl bis-enone derivatives, using chiral oxazolidinone auxiliaries, yields enantioenriched, highly substituted products. mdpi.comnih.gov This reaction proceeds through a syn-closure pathway, favoring the formation of cis-anti diastereoisomers. mdpi.comnih.gov
The diastereoselectivity of these photocycloadditions can be influenced by various factors, including the solvent, temperature, and the nature of the photocatalyst and additives. unimi.it For instance, in the Eosin Y-catalyzed photocycloaddition of aryl-enones, precise control over the diastereoselectivity can be achieved by modifying the experimental setup, leading to the preferential formation of either cis or trans substituted bicyclo[3.2.0]heptanes. unimi.it
Ligand-enabled palladium-catalyzed C(sp³)–H activation provides another avenue for the diastereoselective synthesis of this compound lactones from bicyclo[1.1.1]pentane carboxylic acids. rsc.org The choice of ligand, such as MPAA or pyridone-amine, can direct the reaction to produce either all-syn arylated or non-arylated products. rsc.org
Intramolecular [2+2] photocycloadditions also exhibit high diastereoselectivity. The irradiation of acidified acetone (B3395972) solutions of trans-N-cinnamyl-N-allylamines produces exo-aryl substituted 3-azabicyclo[3.2.0]heptanes with very high diastereoselectivity for the exo isomer. clockss.org Similarly, the photochemical cyclization of cinnamic acid N-allyl amides leads to the formation of bicyclic compounds that are precursors to therapeutic agents for mental disorders. researchgate.net
The stereocontrolled construction of a highly functionalized this compound derivative, a key segment of the diterpene bielschowskysin, was achieved through a stereoselective Cu(I)-catalyzed [2+2] photocycloaddition of a 1,6-diene embedded in a sugar derivative. rsc.org
The following table summarizes selected examples of stereoselective syntheses of this compound derivatives:
| Reaction Type | Reactants | Catalyst/Conditions | Major Product(s) | Diastereomeric Ratio/ee | Reference |
| Anion Radical [2+2] Photocycloaddition | Aryl bis-enone derivatives with chiral oxazolidinone auxiliaries | Eosin Y, LiBr, visible light | Enantioenriched cis-anti bicyclo[3.2.0]heptanes | Up to 99% ee | mdpi.comnih.gov |
| Pd-catalyzed C–H Activation | Bicyclo[1.1.1]pentane carboxylic acids | Pd(OAc)₂, various ligands (MPAA, pyridone-amine) | All-syn arylated or non-arylated this compound lactones | High diastereoselectivity | rsc.org |
| Intramolecular [2+2] Photocycloaddition | trans-N-cinnamyl-N-allylamines | hv, acidified acetone | exo-Aryl substituted 3-azabicyclo[3.2.0]heptanes | >93% exo isomer | clockss.org |
| Cu(I)-catalyzed [2+2] Photocycloaddition | 1,6-diene on a sugar template | Cu(I) triflate | Highly functionalized this compound | High stereocontrol | rsc.org |
| Anion Radical [2+2] Photocycloaddition | Aryl-enones | Eosin Y, LiBr, visible light | cis or trans substituted bicyclo[3.2.0]heptanes | Up to 81:19 cis:trans | unimi.it |
Stereochemical Outcomes of this compound Rearrangements
Rearrangement reactions of the this compound system also proceed with distinct stereochemical consequences. The inherent strain in the fused ring system can drive rearrangements to form thermodynamically more stable products.
For instance, bicyclo[3.2.0]heptan-2-yl radicals, generated by hydrogen abstraction from this compound, undergo rearrangement through a stereoelectronically allowed β-scission to give 2-(cyclopent-2-enyl)ethyl radicals. rsc.org
In the context of synthetic transformations, rearrangement byproducts can sometimes be observed. During the anion radical [2+2] photocycloaddition of tethered enones, a radical rearrangement can occur, leading to the formation of a byproduct alongside the desired bicyclic products. unimi.it
The conversion of cis-bicyclo[3.2.0]heptane-1,7-diol to the highly strained trans-bicyclo[4.1.0]heptane system highlights a fascinating rearrangement pathway. tandfonline.com The stereochemistry of the starting diol is crucial for this transformation.
Determination of Absolute Configuration in this compound Derivatives
The unambiguous determination of the absolute configuration of chiral this compound derivatives is essential for understanding their properties and biological activities. Several analytical techniques are employed for this purpose.
Single-crystal X-ray diffraction is a powerful method for determining the absolute configuration. For example, the absolute configuration of (1S,5R,6R,7S)-9a, a product of an organophotoredox-catalyzed [2+2] photocycloaddition, was unequivocally determined by X-ray analysis. mdpi.com Similarly, the absolute configuration of (+)-exo-6-aryl-3-azathis compound hydrochloride salt was determined by X-ray crystallography to be C1(S), C5(R), and C6(S). clockss.org
In cases where suitable crystals for X-ray analysis cannot be obtained, the absolute configuration can often be assigned by analogy based on spectroscopic data, such as ¹H-NMR coupling constants, when a closely related structure has been characterized by X-ray diffraction. mdpi.com
Computational methods, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the reaction mechanism and help in assessing the absolute configuration of the products. mdpi.com
Enzymatic kinetic resolution is another technique used to separate enantiomers and can aid in the assignment of absolute configuration. For instance, the enantiomers of major diastereoisomers of oxa- and azathis compound derivatives were separated using immobilized Candida antarctica Lipase B (CALB), and the absolute configuration of the nonacylated enantiomer of an oxathis compound was determined by single-crystal X-ray analysis. acs.org
Advanced Spectroscopic and Diffraction Studies for Mechanistic Elucidation and Structural Insights of Bicyclo 3.2.0 Heptane Systems
High-Resolution NMR Spectroscopic Techniques for Investigating Bicyclo[3.2.0]heptane Reaction Intermediates and Conformational Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the configuration and conformation of this compound derivatives. The analysis of ¹H-NMR coupling constants and chemical shifts allows for a detailed description of the three-dimensional structure of these molecules in solution. mdpi.comresearchgate.net
For instance, in the study of endo 2-hydroxy-bicyclo[3.2.0]heptan-6-one, 6,6-dimethoxy-bicyclo[3.2.0]heptan-2-one, and this compound-2,6-dione, a complete analysis of the ring system was necessary to determine the configuration of the ring annelation. researchgate.net This analysis revealed that the five-membered rings in these compounds adopt a twist (T) conformation, which is somewhat more flattened in the dione (B5365651) and dimethoxy derivatives. researchgate.net The conformational flexibility of substituted tetrahydrofuran (B95107) rings within bicyclic systems can also be observed through changes in vicinal and long-range coupling constants in their NMR spectra. researchgate.net
In the context of stereoselective synthesis, ¹H-NMR is instrumental in determining the diastereomeric ratio of products. For example, in the organophotoredox-catalyzed [2+2] photocycloaddition to form bicyclo[3.2.0]heptanes, the analysis of coupling constants in ¹H-NMR spectra helped identify the formation of cis-anti cycloadducts. mdpi.com Furthermore, 2D NMR techniques are sometimes required for the characterization of this compound derivatives that exhibit chemical exchange phenomena in 1D carbon NMR. researchgate.net
A preliminary 2D NMR study using N¹⁵-labeled Candida antarctica Lipase B (CAL-B) has suggested that the conformation of the protein can be globally affected by the organic solvent used in enzymatic resolutions of this compound derivatives, highlighting the role of the environment on the conformational dynamics of both the substrate and the enzyme. acs.org
Table 1: Representative ¹H-NMR Data for this compound Derivatives
| Compound | Solvent | Key ¹H-NMR Signals (ppm) and Coupling Constants (Hz) | Conformational Insights | Reference |
| endo 2-hydroxy-bicyclo[3.2.0]heptan-6-one | Not specified | Complex multiplets requiring full analysis | Five-membered ring in a twist (T) conformation. | researchgate.net |
| 6,6-dimethoxy-bicyclo[3.2.0]heptan-2-one | Not specified | Complex multiplets requiring full analysis | Flattened twist (T) conformation of the five-membered ring. | researchgate.net |
| This compound-2,6-dione | Not specified | Complex multiplets requiring full analysis | Flattened twist (T) conformation of the five-membered ring. | researchgate.net |
| (1S,5R,6R,7S)-9a | Not specified | Analysis of coupling constants confirmed cis-anti configuration. | Favored formation of cis-anti diastereoisomer. | mdpi.com |
Time-Resolved Spectroscopic Methods in this compound Photochemistry
Time-resolved spectroscopic techniques are indispensable for studying the transient species and ultrafast dynamics involved in the photochemistry of this compound systems. These methods, including time-resolved infrared (TRIR) and UV/Visible spectroscopy, provide crucial information on the reaction mechanisms of photochemical cycloadditions and rearrangements. scispace.com
The photochemistry of many organic molecules is characterized by extremely fast, radiationless relaxation processes that often involve conical intersections, where the Born-Oppenheimer approximation breaks down. rsc.org Time-resolved X-ray and extreme ultraviolet (XUV) spectroscopy are emerging as powerful tools to directly observe the complex interplay between nuclear and electronic dynamics near these conical intersections. rsc.org
In the context of this compound synthesis via [2+2] photocycloaddition, TRIR spectroscopy has been used to probe the reaction mechanism. For example, in the photocycloaddition of a cyclopentenone derivative, picosecond TRIR spectra following direct irradiation showed the bleaching of parent bands and the appearance of a new transient band assigned to the nπ* excited state of the reactant. scispace.com Global analysis of the TRIR spectra revealed the decay of the triplet state of the photosensitizer, the formation of the triplet state of the cyclopentenone, and its subsequent decay to form a biradical intermediate, which then leads to the final photoproducts. scispace.com This detailed mechanistic insight is vital for optimizing reaction conditions and improving the yields of desired bicyclic lactones. scispace.com
The study of the photochemical behavior of bicyclo[3.1.0]hept-3-en-2-ones, which could potentially rearrange or undergo [2+2] cycloaddition to form tricyclic structures containing a this compound core, represents an interesting area for the application of time-resolved spectroscopy. researchgate.net
X-ray Crystallography and Electron Diffraction Studies for Detailed Structural Elucidation
X-ray crystallography and electron diffraction are the definitive methods for determining the precise three-dimensional structure of this compound derivatives in the solid state. These techniques provide accurate bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular conformation. nih.govresearchgate.net
X-ray Crystallography:
Single-crystal X-ray diffraction analysis has been extensively used to unambiguously determine the absolute and relative configurations of various this compound systems. For instance, the structures of syn- and anti-4-N-Boc-aminothis compound-1-carboxylic acids were determined by X-ray crystallography, revealing that the bicyclic core adopts a boat-like conformation that is largely unaffected by the substitution pattern. nih.govresearchgate.net This intrinsic conformational preference is valuable for the design of conformationally locked pharmacophores. nih.gov
In the stereoselective synthesis of bicyclo[3.2.0]heptanes, X-ray analysis of a crystalline derivative was used to confirm the absolute configuration as (1S,5R,6R,7S), which then allowed for the assignment of the configuration of analogous non-crystalline products based on NMR data. mdpi.com Similarly, the absolute configurations of the enantiomers of bicyclo[3.2.0]hept-3-en-6-endo-ols were assigned through single-crystal X-ray diffraction analysis of their derivatives. researchgate.net X-ray crystallography has also provided evidence for intramolecular interactions, such as O···C=O interactions, in certain this compound derivatives. rsc.orgrsc.org
Electron Diffraction:
Electron diffraction is a powerful technique for the structural analysis of nano- and micro-sized crystals that are too small for conventional X-ray diffraction. diva-portal.orgunivie.ac.at Due to the strong interaction of electrons with matter, high-quality diffraction data can be obtained from very small crystals. diva-portal.org Three-dimensional electron diffraction (3DED) methods, such as rotation electron diffraction (RED), are increasingly being used for the ab initio structure determination of complex organic molecules. diva-portal.org
While electron diffraction has proven effective for determining the structures of various materials, challenges such as beam damage and dynamical scattering effects can complicate data analysis. diva-portal.org Nevertheless, for this compound systems that form very small crystals, electron diffraction offers a viable pathway to structural elucidation. For example, discrepancies between electron diffraction and microwave data regarding the conformational preferences of bicyclo[3.2.0]heptan-6-one (endo vs. exo) have been resolved by combining these techniques with infrared/Raman spectroscopy and molecular mechanics calculations.
Table 2: Selected Crystallographic Data for this compound Derivatives
| Compound | Method | Key Structural Features | Reference |
| syn-4-N-Boc-aminothis compound-1-carboxylic acid | X-ray Diffraction | Boat-like conformation of the bicyclic core, pseudo-equatorial N-Boc-amino group. | nih.gov |
| anti-4-N-Boc-aminothis compound-1-carboxylic acid | X-ray Diffraction | Boat-like conformation of the bicyclic core, pseudo-axial N-Boc-amino group. | nih.gov |
| (1S,5R,6R,7S)-9a | X-ray Diffraction | Unambiguous determination of the absolute configuration, confirming the cis-anti product. | mdpi.com |
| Oxathis compound derivative | X-ray Diffraction | Determination of the absolute configuration of the nonacylated enantiomer after enzymatic resolution. | researchgate.net |
Vibrational Spectroscopy (IR, Raman) for Conformational and Strain Analysis in this compound
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable information about the molecular structure, functional groups, and conformational properties of this compound systems. mt.commdpi.com These methods probe the vibrational energy levels of molecules, yielding spectra that are highly characteristic of the molecular structure, akin to a fingerprint. mt.comsu.se
Infrared (IR) Spectroscopy:
Raman Spectroscopy:
Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to vibrations of non-polar bonds with easily polarizable electron clouds, such as carbon-carbon bonds. mt.com This makes it a powerful tool for analyzing the carbon skeleton of this compound. Low-frequency Raman modes can provide information about the crystal lattice structure and polymorphism. mt.com
Conformational and Strain Analysis:
Both IR and Raman spectroscopy can be used to study the conformational equilibrium in this compound systems. By analyzing the spectra at different temperatures or in different solvents, it is possible to identify the vibrational modes associated with different conformers and to determine their relative populations. For example, a combination of infrared/Raman spectroscopy and molecular mechanics calculations was used to confirm that the endo (boat) conformation of bicyclo[3.2.0]heptan-6-one is more stable than the exo form.
The vibrational frequencies of the C-C bonds within the strained four- and five-membered rings of the this compound core can also be indicative of the degree of ring strain. Theoretical calculations are often used in conjunction with experimental vibrational spectra to assign the observed vibrational modes and to gain a deeper understanding of the relationship between structure, strain, and vibrational frequencies.
Table 3: Application of Vibrational Spectroscopy to this compound Systems
| Technique | Information Obtained | Examples | Reference |
| Infrared (IR) Spectroscopy | Identification of functional groups, hydrogen bonding, "fingerprint" identification. | Analysis of carbonyl and hydroxyl groups in substituted bicyclo[3.2.0]heptanones. | su.senih.gov |
| Raman Spectroscopy | Analysis of carbon skeleton, polymorphism, low-frequency lattice modes. | Studying the C-C framework and conformational isomers of the bicyclic core. | mt.com |
| Combined IR/Raman and Calculations | Conformational analysis, determination of relative stabilities of conformers. | Confirmation of the endo conformation's stability in bicyclo[3.2.0]heptan-6-one. |
Bicyclo 3.2.0 Heptane As a Building Block in Complex Organic Synthesis
Utilization of Bicyclo[3.2.0]heptane in the Synthesis of Strained Polycycles and Carbon Scaffolds
The inherent strain within the this compound skeleton makes it an excellent precursor for the synthesis of other, often more complex, strained polycyclic systems. nih.gov Chemists can harness the potential energy stored in the strained four-membered ring to drive skeletal rearrangements and construct novel carbon scaffolds. These transformations often proceed with a high degree of stereocontrol, enabling the synthesis of structurally diverse molecules. nih.gov
One notable strategy involves the fragmentation of more complex tricyclic systems to selectively yield the this compound core. For instance, the diversification of tricyclo[3.2.1.0³,⁶]octane scaffolds has been explored to produce various bicyclic systems, including bicyclo[3.2.0]heptanes, through selective C-C bond cleavage. nih.govrsc.org This approach highlights the accessibility of the this compound framework from readily available starting materials. These strategies are pivotal for creating new chemical entities and exploring novel chemical spaces. nih.gov
The photochemical [2+2] cycloaddition is a cornerstone reaction for the synthesis of the this compound system itself. arkat-usa.org This method's efficiency and selectivity make it a powerful tool for creating the strained four-membered ring characteristic of this bicyclic structure. Once formed, the this compound core can undergo a variety of transformations to generate other complex polycyclic frameworks.
This compound Scaffolds in Natural Product Synthesis Precursors
The this compound framework is a frequently encountered structural motif in a variety of natural products and serves as a key precursor in their total synthesis. arkat-usa.orgrsc.org Its unique three-dimensional structure is instrumental in establishing the correct stereochemistry and ring systems found in these complex molecules. rsc.org
A prominent example is the use of this compound derivatives in the synthesis of prostanoids and jasmonoids. arkat-usa.org For instance, spiro[this compound-2,2'- acs.orgdioxolan]-6-one, prepared via a photochemical [2+2] cycloaddition, serves as a versatile intermediate. arkat-usa.org Selective oxidative cleavage of the cyclobutanone (B123998) ring through a Baeyer-Villiger oxidation provides lactones that are direct precursors to these classes of biologically active compounds. arkat-usa.org
Furthermore, the this compound skeleton is a key intermediate in the synthesis of other natural products like hop ether and sarkomycin. arkat-usa.org The versatility of this scaffold is demonstrated by the ability to perform complementary oxidative processes on a single this compound intermediate to access different natural product families. arkat-usa.org Research has also identified bicyclo[3.2.0]hept-3-en-6-ones as pivotal intermediates in the synthesis of pheromones such as grandisol (B1216609) and lineatin. researchgate.net Additionally, the core structure is found in diterpenoids like humilisin E, which possesses a rare epoxidized cyclononene (B11951088) trans-fused with a this compound core. researchgate.net
| Natural Product Class/Name | This compound Precursor Application |
| Prostanoids (e.g., PGE2) | Precursor to the cyclopentane (B165970) ring system. arkat-usa.org |
| Jasmonoids (e.g., cis-jasmone, methyl jasmonate) | Key intermediate for constructing the functionalized cyclopentane core. arkat-usa.org |
| Hop Ether | Synthetic routes utilize oxidative elaboration of this compound derivatives. arkat-usa.org |
| Sarkomycin | Accessed through complementary oxidative pathways of this compound intermediates. arkat-usa.org |
| Grandisol and Lineatin | Synthesized from 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one. researchgate.net |
| Humilisin E | Contains a this compound core fused to a cyclononene. researchgate.net |
Role of this compound in Medicinal Chemistry Research and Drug Design (as a rigid scaffold)
The rigid, three-dimensional structure of the this compound scaffold makes it a "privileged structure" in medicinal chemistry and drug design. unife.it This conformational rigidity is highly advantageous as it can lead to enhanced binding affinity and selectivity for biological targets by pre-organizing appended functional groups in a well-defined spatial arrangement. rsc.orgsmolecule.com The non-planar, sp³-rich nature of the this compound framework is also seen as a way to "escape from flatland," moving away from the predominantly two-dimensional structures of many traditional drug molecules. researchgate.net
Derivatives of this compound have shown significant potential as pharmacologically active compounds. For example, 3-azathis compound derivatives have demonstrated selective binding affinity for dopamine (B1211576) receptor subtypes, particularly D2L and D3 receptors. smolecule.com The rigid bicyclic framework is credited with contributing to this enhanced receptor selectivity. smolecule.com This scaffold serves as a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization. researchgate.net
The bicyclic framework can also act as a bioisostere for other common ring systems, such as benzene (B151609) or other heterocycles, offering improved metabolic stability and unique three-dimensional diversity. smolecule.com The ability to synthesize a wide array of substituted bicyclo[3.2.0]heptanes allows for extensive structure-activity relationship (SAR) studies, which are crucial in the drug discovery process. smolecule.com
| Application Area | Significance of this compound Scaffold |
| Receptor Binding | The rigid framework enhances binding affinity and selectivity for protein targets. rsc.orgsmolecule.com |
| Dopamine Receptor Ligands | 3-Azathis compound derivatives show selective affinity for D2L and D3 subtypes. smolecule.com |
| Drug Discovery | Serves as a 3D scaffold for generating diverse compound libraries and for lead optimization. researchgate.netresearchgate.net |
| Bioisosterism | Can replace traditional aromatic and heterocyclic rings, potentially improving metabolic stability. smolecule.com |
Chemo-, Regio-, and Stereoselective Functionalization of this compound Rings for Synthetic Applications
The synthetic utility of the this compound scaffold is greatly enhanced by the ability to functionalize the ring system with a high degree of control over chemo-, regio-, and stereoselectivity. A variety of methods have been developed to introduce functional groups at specific positions and with defined stereochemistry, which is critical for the synthesis of complex target molecules. researchgate.net
Photochemical [2+2] cycloadditions are a primary method for constructing the this compound core, and these reactions can often proceed with high stereoselectivity. researchgate.netresearchgate.net For instance, the photocycloaddition of aryl bis-enones can be rendered stereoselective by using chiral auxiliaries, leading to enantioenriched this compound products. mdpi.com
Transition metal catalysis has also emerged as a powerful tool for the functionalization of this compound systems. Palladium-catalyzed processes, for example, have been used for the diastereoselective synthesis of this compound lactones from bicyclo[1.1.1]pentane carboxylic acids through a C-H activation and C-C cleavage cascade. rsc.orgrsc.org The choice of ligand in these reactions is crucial for controlling the outcome, allowing for the synthesis of either arylated or non-arylated products. nih.gov
Furthermore, 1,3-dipolar cycloaddition reactions provide an efficient route to functionalized azathis compound derivatives with high regio- and stereoselectivity. acs.org These methods allow for the construction of complex polyheterocyclic systems in a single step. The ability to perform these selective transformations is essential for harnessing the full potential of the this compound scaffold as a building block in organic synthesis. researchgate.net
| Functionalization Method | Selectivity | Key Features |
| Photochemical [2+2] Cycloaddition | Stereoselective | Use of chiral auxiliaries can induce enantioselectivity. mdpi.com |
| Palladium-Catalyzed C-H Activation/C-C Cleavage | Diastereoselective | Ligand control dictates the formation of arylated or non-arylated products. rsc.orgrsc.orgnih.gov |
| 1,3-Dipolar Cycloaddition | Regio- and Stereoselective | Efficient for the synthesis of functionalized azabicyclo[3.2.0]heptanes. acs.org |
| Reductive Cleavage | Regioselective | Reductive cleavage of the N-O bond in precursor molecules can lead to highly functionalized this compound structures. researchgate.net |
This compound as a Mechanophore in Polymer Chemistry Research
In the field of polymer chemistry, the this compound unit has been investigated as a mechanophore—a mechanically sensitive functional group that can undergo a chemical transformation in response to an applied mechanical force. acs.orgnih.gov This property allows for the design of stress-responsive materials that can, for example, change color, self-heal, or release a payload when subjected to mechanical stress. nih.gov
When incorporated into a polymer backbone, the this compound mechanophore can undergo a retro-[2+2] cycloaddition reaction under mechanical force, such as sonication. nih.govnih.gov This ring-opening reaction generates reactive bis-enone functionalities along the polymer chain. nih.gov A key feature of this system is that the mechanochemical activation is non-scissile, meaning the polymer backbone remains intact. acs.orgnih.gov
Furthermore, the ring-opening of the this compound mechanophore is reversible. nih.gov The generated bis-enone can undergo a photochemical [2+2] cycloaddition to regenerate the original this compound structure upon exposure to light. nih.govnih.gov This reversible mechanochemical and photochemical switching of structure and reactivity opens up possibilities for creating materials with dynamic properties, such as stress-sensing capabilities or the ability to be repaired by light after mechanical damage. nih.gov
| Mechanophore Action | Trigger | Outcome | Potential Application |
| Ring-Opening | Mechanical Force (e.g., sonication) | Generation of reactive bis-enones. nih.govnih.gov | Stress-responsive and self-healing materials. nih.gov |
| Ring-Closing | Photochemical (Light) | Regeneration of the this compound structure. nih.govnih.gov | Materials with switchable properties and light-induced repair. nih.gov |
Future Directions and Emerging Research Avenues in Bicyclo 3.2.0 Heptane Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Bicyclo[3.2.0]heptane Systems
The construction of the this compound core, traditionally reliant on thermal or photochemical [2+2] cycloadditions, is undergoing a modern transformation driven by the principles of green and sustainable chemistry.
A significant area of development is the use of visible-light-mediated organophotoredox catalysis. mdpi.com Researchers have successfully employed organic dyes like Eosin Y, activated by green light, to catalyze the anion radical [2+2] photocycloaddition of aryl bis-enone derivatives. mdpi.comnih.gov This approach not only operates under mild conditions but also allows for stereoselective synthesis, yielding enantioenriched this compound products when chiral auxiliaries are used. mdpi.comnih.gov The process involves a single-electron transfer to generate a radical anion intermediate, which then undergoes intramolecular cyclization. nih.gov
Another innovative strategy involves a novel synthetic disconnection utilizing palladium-catalyzed C(sp³)–H activation and C–C cleavage. This method constructs this compound lactones from readily available bicyclo[1.1.1]pentane carboxylic acids. rsc.orgrsc.org A key feature of this transformation is its ligand-enabled control over the final product; the use of mono-N-protected amino acid (MPAA) ligands yields arylated lactones, while switching to pyridone-amine ligands produces non-arylated versions. rsc.orgresearchgate.net This diastereoselective method avoids harsh reagents and provides access to previously inaccessible substitution patterns. rsc.orgnih.gov
Furthermore, the development of chemoenzymatic and biocatalytic routes represents a promising frontier for sustainable synthesis, aiming to utilize renewable starting materials and enzyme-catalyzed reactions to build the bicyclic core with high selectivity and reduced environmental impact. mdpi.com
| Methodology | Key Features | Starting Materials | Catalyst/Conditions | Significance |
|---|---|---|---|---|
| Organophotoredox [2+2] Photocycloaddition | Stereoselective; uses visible light; mild conditions. mdpi.com | Aryl bis-enones | Eosin Y / Green LED light mdpi.comnih.gov | Sustainable and enantioselective synthesis. mdpi.com |
| Palladium-Catalyzed C–H Activation Cascade | Novel disconnection; ligand-controlled diastereoselectivity. rsc.orgresearchgate.net | Bicyclo[1.1.1]pentane carboxylic acids | Pd(OAc)₂, MPAA or Pyridone-amine ligands rsc.org | Access to diverse and highly functionalized lactone scaffolds. rsc.org |
Exploration of New Reactivity Modes and Catalytic Transformations for this compound
Beyond synthesis, current research is actively exploring the latent reactivity of the this compound framework to generate molecular diversity and function.
The this compound lactones synthesized via the palladium-catalyzed cascade serve as versatile intermediates. rsc.org They can undergo a variety of transformations, including ring-opening to yield tri-substituted cyclobutane (B1203170) derivatives or unexpected cleavage to form γ-lactones. rsc.org Furthermore, they can be converted to other important scaffolds, such as oxothis compound derivatives, showcasing the synthetic utility of the core structure. rsc.orgnih.gov
A particularly novel area is the investigation of this compound's mechanochemical reactivity. nih.govacs.org When incorporated into a polymer backbone, the this compound unit can function as a "mechanophore"—a mechanically responsive unit. nih.gov Under the application of mechanical stress (e.g., from ultrasonication), the strained cyclobutane ring undergoes a formal retro-[2+2] cycloaddition. nih.gov This ring-opening is non-scissile, meaning it does not break the main polymer chain. nih.govnih.gov Instead, it generates reactive bis-enone functionalities. nih.gov Crucially, this transformation is photochemically reversible; the original this compound structure can be regenerated upon exposure to visible light, creating a switchable system that responds to both mechanical force and light. acs.orgnih.gov
Additionally, visible-light-mediated energy transfer catalysis is being used to synthesize complex 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes directly on DNA strands. nih.gov This on-DNA reaction harnesses the reactivity of excited-state isoxazolines with various alkenes, enabling the creation of diverse, sp³-rich DNA-encoded libraries for applications in drug discovery. nih.gov
| Reactivity Mode | Description | Trigger/Catalyst | Resulting Structures/Function |
|---|---|---|---|
| Scaffold Transformation | Ring-opening or modification of this compound lactones. rsc.org | Chemical reagents (e.g., BBr₃) rsc.org | Substituted cyclobutanes, γ-lactones, oxobicyclo[3.2.0]heptanes. rsc.org |
| Mechanochemical Activation | Force-induced retro-[2+2] cycloaddition of the bicyclic core within a polymer. nih.govnih.gov | Mechanical stress (ultrasound) nih.gov | Generation of reactive bis-enones without polymer scission. nih.gov |
| On-DNA Photocatalysis | [2+2] cycloaddition via visible light energy transfer on a DNA-conjugated substrate. nih.gov | Visible light / Photocatalyst nih.gov | Complex spiro-bicyclic systems for DNA-encoded libraries. nih.gov |
Advancements in Computational Approaches for Predicting and Understanding this compound Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for deepening the understanding of this compound chemistry. These theoretical approaches provide critical insights that complement experimental findings and guide future research.
In the study of organophotoredox-catalyzed [2+2] photocycloadditions, DFT calculations have been crucial for elucidating the complex reaction mechanism. nih.govnih.gov By modeling the Gibbs free energy profile, researchers can identify the most favorable reaction pathways among multiple possibilities. mdpi.com For example, calculations have confirmed that a syn-closure pathway is energetically preferred, which aligns with the experimentally observed formation of cis-anti diastereoisomers. nih.govnih.gov
Furthermore, computational analysis provides valuable insights into the stereochemical outcomes of these reactions. nih.gov DFT can be used to assess the absolute configuration of chiral this compound products, and the strong agreement between theoretical predictions and X-ray analysis validates the proposed mechanisms. mdpi.comnih.gov This predictive power allows for the rational design of substrates and catalysts to enhance stereoselectivity in future synthetic efforts. nih.gov DFT has also been employed to investigate the cycloisomerization of 1,6-enyne systems, revealing that a stepwise cyclization followed by skeletal rearrangement is the most probable pathway to form bicyclo[3.2.0]hept-6-en-2-one species. acs.org
Integration of this compound Scaffolds in Advanced Materials Science Research
The unique reactivity of the this compound scaffold is being harnessed for the development of advanced, functional materials. A prime example is its use as a mechanophore in the creation of stress-responsive polymers. nih.govacs.org
When this compound units are incorporated into a polymer chain, they can act as latent points of reactivity. The application of mechanical force induces a ring-opening reaction to form bis-enones, which can then participate in constructive bond-forming reactions, such as conjugate additions. nih.govnih.gov This concept opens the door to creating self-healing or stress-strengthening materials, where a typically destructive force instead triggers a beneficial chemical transformation. nih.gov
A key advantage of the this compound mechanophore is that its activation is non-scissile, preserving the integrity of the polymer backbone. nih.govnih.gov The most remarkable feature is the reversibility of this process. The bis-enone products can revert to the original this compound structure through a photochemical [2+2] cycloaddition upon exposure to visible light. nih.govacs.org This creates a switchable material whose structure and reactivity can be toggled between two states using stress as the "on" switch and light as the "off" switch. nih.govnih.gov This dual responsiveness provides a platform for designing sophisticated materials where damage from mechanical stress could potentially be reversed by ambient sunlight. nih.gov
Q & A
Q. How is the molecular conformation of bicyclo[3.2.0]heptane determined experimentally, and what are the dominant conformers?
Methodological Answer: The endo (boat) conformation is experimentally confirmed via gas-phase electron diffraction (ED) and molecular mechanics (MM2) calculations. ED data at room temperature show flap angles of 65.0° (C6-C7) and 38.8° (C3), with an average C-C bond length of 155.0 pm . MM2 calculations predict the endo form is energetically favored by 6–10 kJ·mol⁻¹ over the exo (chair) conformation due to reduced steric strain . While ED detects no significant exo populations (>10%), MM2 suggests minor exo contributions under kinetic conditions .
Q. What are the key thermodynamic properties of this compound, and how do they inform its reactivity?
Methodological Answer: Liquid-phase reaction enthalpy data (ΔH°) in isooctane, measured via calorimetry, show this compound has a standard enthalpy of formation (ΔfH°) of -82.4 kJ·mol⁻¹ . Comparative studies with bicyclo[2.2.0]hexane reveal longer bridge bonds (156.3 pm vs. 157.7 pm), attributed to transannular strain . These properties guide synthetic routes, such as photochemical decomposition of pyrazolines for azabicyclo derivatives .
Advanced Research Questions
Q. How does this compound function as a non-scissile mechanophore in stress-responsive polymers?
Methodological Answer: Under mechanical force (e.g., ultrasonication), this compound (BCH) undergoes ring-opening to form bis-enones without chain scission. CoGEF simulations show a local elongation of 4.31 Å at 100 pN force, releasing stored length for stress dissipation . UV-Vis and ¹H NMR confirm reversible activation (photocyclization regenerates BCH), enabling applications in self-healing materials . The mechanochemical yield (χMAMA = 0.11) is distinct from thermal processes (χMAMA = 0.09) .
Q. What contradictions exist in conformational studies of substituted this compound derivatives?
Methodological Answer: Base-catalyzed epimerization of 7-substituted derivatives reveals unexpected endo preference for small substituents (e.g., Cl: 85% endo) but exo dominance for bulky groups (t-Bu: 99.6% exo). This inversion arises from pseudoequatorial positioning of endo substituents, minimizing Pitzer strain . However, dehalogenation reactions (Zn/HOAc) yield >90% endo products kinetically, contradicting equilibrium data. ED and MM2 studies suggest kinetic control via planar intermediates .
Q. How is the this compound skeleton biosynthesized in fungal indole diterpenes like penitrem A?
Methodological Answer: The this compound core in penitrem A is installed via prenylation-initiated cationic cyclization catalyzed by PtmE. Subsequent P450 oxidations (PtmK/U) form the tricyclic scaffold, with five oxidative steps (PtmKULNJ) completing the pathway. Heterologous reconstitution in Aspergillus oryzae confirms these steps without gene disruption, validated by isotopic labeling and NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
